![molecular formula C29H29NO4S B043302 Raloxifene 4-Monomethyl Ether CAS No. 185415-07-0](/img/structure/B43302.png)
Raloxifene 4-Monomethyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raloxifene 4-Monomethyl Ether, also known as Compound 37, is a derivative of Raloxifene that inhibits estrogen receptor α. It has been found to inhibit MCF-7 cells with an IC50 of 1 μM and a pIC50 of 6 .
Molecular Structure Analysis
The molecular weight of Raloxifene 4-Monomethyl Ether is 487.61. Its molecular formula is C29H29NO4S . The compound’s structure includes a benzothiophene ring, which is a key component in its ability to bind to estrogen receptors .Applications De Recherche Scientifique
Inhibition of Estrogen Receptor α
Raloxifene 4-Monomethyl Ether is a derivative of Raloxifene and acts as an inhibitor of estrogen receptor α . It effectively suppresses the activity of MCF-7 cells, exhibiting an IC50 value of 1 μM and a pIC50 value of 6 .
Antiviral Applications
Raloxifene has been identified as a potential pharmacological agent against SARS-CoV-2 and its variants . It has been tested in vitro models of COVID-19, specifically in Vero E6 and Calu-3 cell lines infected with SARS-CoV-2 . A large panel of the most common SARS-CoV-2 variants isolated in Europe, United Kingdom, Brazil, South Africa, and India was tested to demonstrate the drug’s ability in contrasting the viral cytopathic effect .
Antioxidant and Anti-inflammatory Properties
Raloxifene has multiple beneficial effects throughout the body, including antioxidant and anti-inflammatory properties . These properties make it a subject of particular attention in scientific research .
Enhanced Osteogenesis
Raloxifene has been used in the preparation of a biomimetic coating on titanium for enhanced osteogenesis . This coating exhibits enhanced adhesion, proliferation, alkaline phosphatase activity, mineralization, and osteogenic gene expression in MG63 osteoblast-like cells .
Dental Implantation Procedures
Patients diagnosed with osteoporosis who undergo dental implantation procedures frequently encounter challenges related to impaired and delayed fusion with the bone . Raloxifene has been used in the development of a dental implant coating that exhibits optimized surface properties and the capacity to deliver anti-osteoporosis pharmaceutical agents .
Treatment of Mild-to-Moderate COVID-19 Patients
Following a virtual screening campaign on the most relevant viral proteins, raloxifene has been identified as a new potential agent to treat mild-to-moderate COVID-19 patients . A clinical study in mild to moderate COVID-19 patients (NCT05172050) has been recently completed .
Mécanisme D'action
Target of Action
Raloxifene 4-Monomethyl Ether, also known as Compound 37, is a derivative of Raloxifene . Its primary target is the estrogen receptor α (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen . It plays a crucial role in the regulation of gene expression and affects various biological processes including cell growth, differentiation, and reproduction .
Mode of Action
Raloxifene 4-Monomethyl Ether acts as an inhibitor of ERα . It binds to ERα, preventing the receptor from being activated by estrogen . This interaction results in the suppression of estrogen-dependent gene expression .
Biochemical Pathways
It is known that raloxifene, the parent compound, mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation
Pharmacokinetics
Raloxifene, the parent compound, is known to undergo extensive first-pass metabolism in the liver and intestines, primarily through glucuronidation . Less than 0.2% of the dose is excreted in the urine as the unchanged form of the compound, and less than 6% of the dose is excreted as glucuronide conjugates . These properties may impact the bioavailability of Raloxifene 4-Monomethyl Ether.
Result of Action
Raloxifene 4-Monomethyl Ether effectively suppresses the activity of MCF-7 cells, a type of breast cancer cell line . This suggests that it may have potential therapeutic applications in the treatment of estrogen-dependent cancers .
Propriétés
IUPAC Name |
[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDULJACWWWFGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.